molecular formula C8H15NO2 B1395389 3-(Tetrahydro-2-furanylmethoxy)azetidine CAS No. 1219948-71-6

3-(Tetrahydro-2-furanylmethoxy)azetidine

Cat. No.: B1395389
CAS No.: 1219948-71-6
M. Wt: 157.21 g/mol
InChI Key: ZCCSMDFZRIFWOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tetrahydro-2-furanylmethoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tetrahydrofuran (THF) ring attached to the azetidine ring via a methoxy group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetrahydro-2-furanylmethoxy)azetidine typically involves the reaction of azetidine with tetrahydrofuran under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in a solvent system like acetonitrile/methanol (9:1 ratio) at 60°C for 3 hours . This method is versatile and can tolerate various functional groups.

Industrial Production Methods

Industrial production of azetidines, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of gold complexes such as Au(PPh3)(NTf2) in the presence of specific reagents like 3,5-dichloropyridine N-oxide and methanesulfonic acid has been reported to be effective .

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydro-2-furanylmethoxy)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine oxides, while reduction can produce azetidine alcohols or amines.

Scientific Research Applications

3-(Tetrahydro-2-furanylmethoxy)azetidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Tetrahydro-2-furanylmethoxy)azetidine involves its interaction with specific molecular targets and pathways. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tetrahydro-2-furanylmethoxy)azetidine is unique due to its combination of the azetidine and tetrahydrofuran rings, which imparts distinct chemical and physical properties. The presence of the THF ring enhances its solubility and stability, making it a valuable compound in various applications .

Properties

IUPAC Name

3-(oxolan-2-ylmethoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-7(10-3-1)6-11-8-4-9-5-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCSMDFZRIFWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Tetrahydro-2-furanylmethoxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-(Tetrahydro-2-furanylmethoxy)azetidine
Reactant of Route 3
Reactant of Route 3
3-(Tetrahydro-2-furanylmethoxy)azetidine
Reactant of Route 4
3-(Tetrahydro-2-furanylmethoxy)azetidine
Reactant of Route 5
3-(Tetrahydro-2-furanylmethoxy)azetidine
Reactant of Route 6
3-(Tetrahydro-2-furanylmethoxy)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.